An In-depth Technical Guide to the Chemical Properties of 2-(2-Aminoethoxy)phenol
An In-depth Technical Guide to the Chemical Properties of 2-(2-Aminoethoxy)phenol
Introduction
2-(2-Aminoethoxy)phenol is a bifunctional organic molecule that incorporates a phenolic hydroxyl group, an ether linkage, and a primary amine within a compact structure. This unique combination of functional groups makes it a highly versatile building block in medicinal chemistry and materials science. The presence of an acidic phenol, a basic amine, and a flexible ether chain allows for a wide range of chemical transformations, making it an attractive scaffold for the synthesis of complex molecular architectures. Its structural similarity to endogenous neurotransmitters and other biologically active molecules further underscores its potential in the development of novel therapeutic agents. Phenolic compounds, in general, are significant recurring motifs in FDA-approved pharmaceuticals and natural products, valued for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and handling of 2-(2-Aminoethoxy)phenol, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the foundational step for any scientific investigation. 2-(2-Aminoethoxy)phenol is systematically named based on IUPAC nomenclature, which precisely describes its molecular architecture.
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IUPAC Name: 2-(2-aminoethoxy)phenol[3]
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CAS Number: 40340-32-7[3]
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Molecular Formula: C₈H₁₁NO₂[3]
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Synonyms: 2-(2-HYDROXYPHENOXY)ETHYLAMINE, 2-(2'-Hydroxy-Phenoxy)-Ethyl Amine[3]
The structure consists of a phenol ring where the hydroxyl group is at position 1. At position 2, an aminoethoxy substituent is attached via an ether linkage. This ortho-substitution pattern creates specific steric and electronic environments that influence the molecule's reactivity and conformational preferences.
Caption: 2D structure of 2-(2-Aminoethoxy)phenol.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various systems, including its solubility, absorption, and distribution in biological environments. These parameters are critical for designing experiments and formulating drug delivery systems.
| Property | Value | Source |
| Molecular Weight | 153.18 g/mol | [PubChem][3] |
| Monoisotopic Mass | 153.078978594 Da | [PubChem][3] |
| XLogP3-AA (logP) | 0.4 | [PubChem][3] |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | [PubChem][3] |
| Hydrogen Bond Acceptors | 3 (from -OH, ether O, -NH₂) | [PubChem][3] |
| Rotatable Bond Count | 4 | [PubChem][3] |
| Appearance | White to off-white solid (predicted) | [General Knowledge][4] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [General Knowledge][4] |
Expert Insight: The low positive logP value of 0.4 suggests that 2-(2-Aminoethoxy)phenol is relatively hydrophilic.[3] This is expected due to the presence of multiple hydrogen bond donors and acceptors. This property is advantageous for aqueous solubility but may present challenges for passive diffusion across biological membranes, a key consideration in drug design. The molecule's ability to act as both a proton donor (phenol, amine) and acceptor (amine, ether, phenol) allows for complex interactions with biological targets and excipients.
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment. The combination of functional groups in 2-(2-Aminoethoxy)phenol gives rise to a distinct spectroscopic fingerprint.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms.
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Aromatic Protons (δ 6.8-7.2 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-substitution, they will form a complex multiplet pattern. The electron-donating effects of the hydroxyl and alkoxy groups will shift these protons upfield compared to unsubstituted benzene (δ 7.34 ppm).
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Phenolic Proton (δ 4-8 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[5] A "D₂O shake" experiment can be used for definitive assignment, as the peak will disappear upon exchange of the proton for deuterium.
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Ethoxy Protons (-O-CH₂-CH₂-N):
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-O-CH₂- (δ ~4.1 ppm): These two protons are adjacent to the ether oxygen and will appear as a triplet. The electronegative oxygen deshields them, shifting them downfield.
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-CH₂-N (δ ~3.0 ppm): These two protons are adjacent to the nitrogen and will also appear as a triplet.
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Amine Protons (-NH₂): These two protons will appear as a broad singlet, typically in the range of δ 1.5-3.5 ppm. The exact chemical shift and peak shape can vary due to exchange rates and hydrogen bonding.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
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Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the -OH and -O-CH₂- groups (C1 and C2) will be the most downfield shifted due to the deshielding effect of the oxygen atoms.
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Ethoxy Carbons (-O-CH₂-CH₂-N):
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-O-CH₂- (δ ~68 ppm): The carbon attached to the ether oxygen.
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-CH₂-N (δ ~42 ppm): The carbon attached to the nitrogen atom.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
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O-H Stretch (Phenolic): A strong, broad absorption band between 3200-3600 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.[6][7]
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N-H Stretch (Amine): A moderate absorption, typically appearing as a doublet around 3300-3500 cm⁻¹, is indicative of a primary amine (-NH₂). This may overlap with the broad O-H band.
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Aromatic C-H Stretch: Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[6]
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Aliphatic C-H Stretch: Medium-to-strong peaks will appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).
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C=C Aromatic Ring Stretches: Medium-to-strong absorptions will be present in the 1450-1600 cm⁻¹ region.[6]
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C-O Stretch (Phenol & Ether): Strong peaks in the 1200-1300 cm⁻¹ (aryl ether) and around 1220 cm⁻¹ (phenol) regions are expected.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
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Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight (153.18). Phenols typically show a strong molecular ion peak.[8]
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Key Fragmentation Pathways: Common fragmentation patterns for phenols include the loss of CO (M-28) and a formyl radical (HCO·, M-29).[8] Alpha cleavage next to the amine and ether linkages is also expected, leading to characteristic fragment ions. The fragmentation will be complex due to the multiple functional groups, but high-resolution mass spectrometry can confirm the elemental composition of the parent ion and its fragments.
Reactivity and Chemical Behavior
The utility of 2-(2-Aminoethoxy)phenol as a synthetic intermediate stems from the distinct reactivity of its three functional groups. The interplay between the electron-donating phenol/ether and the nucleophilic/basic amine governs its chemical behavior.
Caption: Key reactive sites of 2-(2-Aminoethoxy)phenol.
Phenolic Hydroxyl Group
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Acidity: The phenolic proton is weakly acidic (pKa ≈ 10) and can be readily deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form a highly nucleophilic phenoxide ion. This anion is a much more potent nucleophile than the neutral phenol, enabling reactions like Williamson ether synthesis or O-acylation.[9]
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Ring Activation: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[10][11] Given that one ortho position is already substituted, electrophilic attack will be strongly favored at the other ortho position (C6) and the para position (C4). Reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation can proceed under mild conditions, often without a catalyst.[11]
Primary Amino Group
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Basicity and Nucleophilicity: The primary amine is basic and will be protonated under acidic conditions. It is also a potent nucleophile, readily reacting with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.
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Competitive Reactivity: In reactions with electrophiles, N-acylation/alkylation is generally faster than O-acylation/alkylation of the phenol under neutral or basic conditions. This selectivity can be exploited in synthesis, but protection of one group may be necessary to achieve a desired outcome. For example, the amine can be protected as a carbamate (e.g., Boc, Cbz) to allow for selective reaction at the phenolic site.
Ether Linkage
The aryl ether linkage is generally stable and unreactive under most conditions. Cleavage requires harsh reagents such as strong acids (e.g., HBr, HI) at high temperatures.
Applications in Research and Drug Development
The structural features of 2-(2-Aminoethoxy)phenol make it a valuable scaffold in medicinal chemistry.
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Bioisostere and Scaffold: The molecule can be considered a constrained bioisostere of phenylethanolamine neurotransmitters like norepinephrine or octopamine. The ether linkage locks the side chain in a specific conformation relative to the phenol, which can be exploited to probe receptor binding pockets.
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Chelating Agent: The ortho-arrangement of the ether oxygen and the terminal amine can act as a bidentate chelating system for metal ions, a property useful in the design of metal-binding drugs or sensors.
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Synthetic Intermediate: It serves as a starting material for synthesizing more complex heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of benzoxazine or related fused-ring structures. The dual functionality allows for its incorporation into polymers or for attachment to solid supports for combinatorial chemistry.
Safety and Handling
As a substituted phenol and amine, 2-(2-Aminoethoxy)phenol requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, information can be inferred from related structures like phenol and various amino-phenols.
-
Potential Hazards:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton®, nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[12]
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Experimental Protocols
The following protocols provide a framework for the characterization and analysis of 2-(2-Aminoethoxy)phenol.
Protocol 1: Structural Verification by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of 2-(2-Aminoethoxy)phenol.
Methodology Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent because it readily dissolves the polar analyte and its residual solvent peak does not interfere with most analyte signals. Importantly, it slows the proton exchange rate of the -OH and -NH₂ groups, often allowing them to appear as sharper peaks.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Aminoethoxy)phenol into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex until the sample is fully dissolved.
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Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
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Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum (e.g., 16-32 scans).
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm they match the expected structure as described in Section 3.1.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
Objective: To determine the purity of a sample of 2-(2-Aminoethoxy)phenol.
Methodology Rationale: Reverse-phase HPLC with a C18 column is the workhorse method for analyzing moderately polar organic compounds. A gradient elution is used to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time with good peak shape. UV detection is suitable as the phenol chromophore absorbs strongly in the UV range.
Caption: Workflow for HPLC purity assessment.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% (v/v) trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% (v/v) TFA.
-
Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the basic amine by preventing tailing.
-
-
Sample Preparation: Prepare a stock solution of 2-(2-Aminoethoxy)phenol at approximately 1 mg/mL in a 50:50 mixture of ACN and water.
-
HPLC Method:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 275 nm.
-
Gradient: Start with 5% B for 1 minute, ramp to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 3 minutes.
-
-
Analysis: Inject the sample. The purity is calculated based on the relative area percentage of the main peak in the resulting chromatogram. The retention time of the main peak serves as an identifier for subsequent analyses.
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